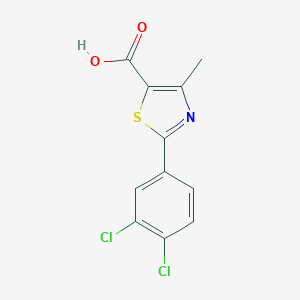
4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylic acid, commonly known as MDCT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potential drug candidate for various diseases, including cancer, inflammation, and bacterial infections.
Mecanismo De Acción
The mechanism of action of MDCT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. MDCT has also been found to inhibit the expression of pro-inflammatory cytokines, which play a crucial role in the development of inflammation.
Biochemical and Physiological Effects:
MDCT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. MDCT has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDCT has several advantages for lab experiments. It is a synthetic compound, which means that its structure and purity can be precisely controlled. MDCT is also relatively easy to synthesize, making it readily available for research purposes. However, MDCT has some limitations, including its solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research include the modification of MDCT's structure and investigation of its potential as a treatment for other diseases.
Métodos De Síntesis
MDCT can be synthesized by the reaction of 3,4-dichlorobenzylamine and 2-bromo-4-methylthiazole-5-carboxylic acid in the presence of a base. This reaction results in the formation of MDCT as a white solid.
Aplicaciones Científicas De Investigación
MDCT has shown potential in various scientific research applications. It has been studied for its anticancer activity, anti-inflammatory properties, and antibacterial effects. MDCT has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Nombre del producto |
4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylic acid |
|---|---|
Fórmula molecular |
C11H7Cl2NO2S |
Peso molecular |
288.1 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) |
Clave InChI |
IVDNVGTYTWMJSV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
SMILES canónico |
CC1=C(SC(=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



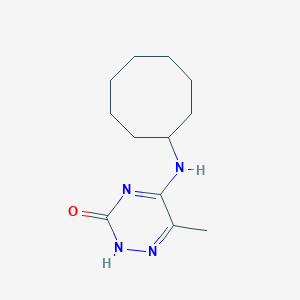
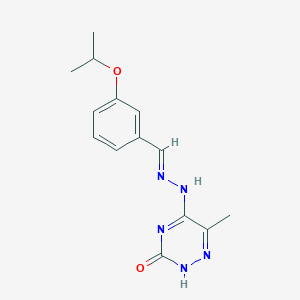
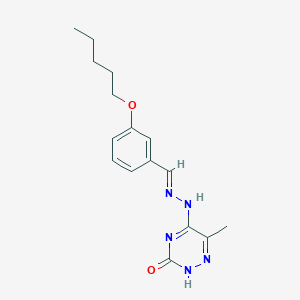
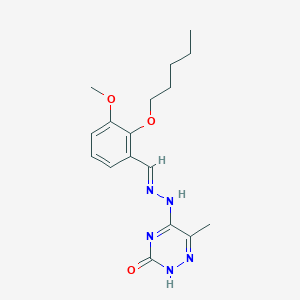
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
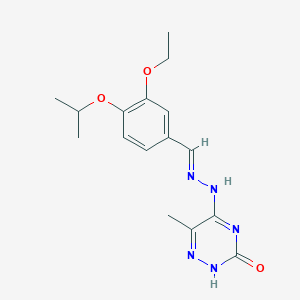
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)
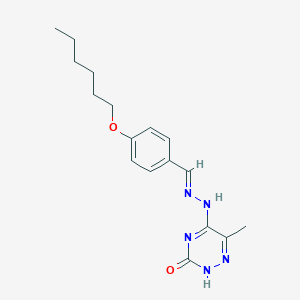
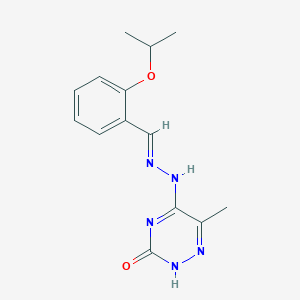
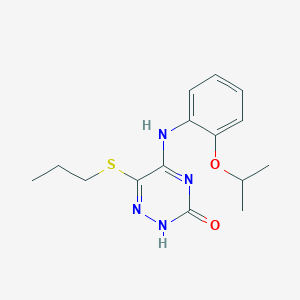
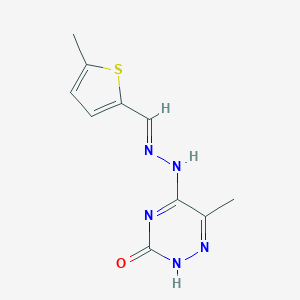
![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)